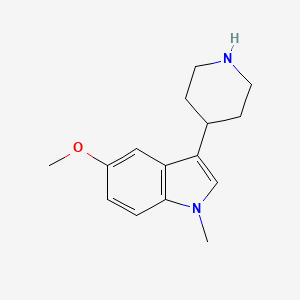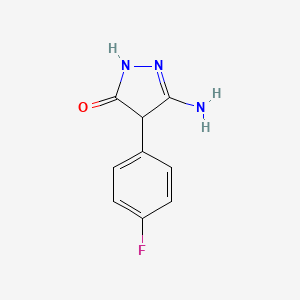
6-(2,3-Difluorophenyl)pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,3-Difluorophenyl)pyridin-3-amine is a fluorinated aromatic compound that belongs to the class of pyridines. The presence of fluorine atoms in the aromatic ring imparts unique physical, chemical, and biological properties to the compound. Fluorinated pyridines are known for their reduced basicity and reactivity compared to their chlorinated and brominated analogues
準備方法
The synthesis of 6-(2,3-Difluorophenyl)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses a palladium catalyst and boron reagents to couple aryl halides with arylboronic acids. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of fluorinated pyridines .
Industrial production methods for fluorinated pyridines often involve the use of fluorinating agents and selective synthesis techniques to achieve high yields and purity. The availability of fluorinated synthetic blocks and effective fluorinating reagents has accelerated the development of fluorinated chemicals .
化学反応の分析
6-(2,3-Difluorophenyl)pyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the aromatic ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, resulting in the formation of different oxidation states and products.
Cross-Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura cross-coupling reaction is a key method for synthesizing fluorinated pyridines.
Common reagents used in these reactions include palladium catalysts, boron reagents, and fluorinating agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
6-(2,3-Difluorophenyl)pyridin-3-amine has several scientific research applications, including:
Medicinal Chemistry: Fluorinated pyridines are used in the development of pharmaceuticals due to their unique biological properties.
Materials Science: Fluorinated pyridines are used in the development of advanced materials, including polymers and liquid crystals, due to their unique chemical properties.
作用機序
The mechanism of action of 6-(2,3-Difluorophenyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms in the aromatic ring can influence the compound’s binding affinity to various receptors and enzymes. This can result in enhanced biological activity and selectivity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
6-(2,3-Difluorophenyl)pyridin-3-amine can be compared with other similar compounds, such as:
2,3-Difluoropyridine: This compound has a similar structure but lacks the amine group, which can result in different chemical and biological properties.
3,6-Difluoro-2-methoxypyridine: This compound has additional fluorine and methoxy groups, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine atoms and an amine group, which can impart distinct properties and applications compared to other fluorinated pyridines.
特性
IUPAC Name |
6-(2,3-difluorophenyl)pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2/c12-9-3-1-2-8(11(9)13)10-5-4-7(14)6-15-10/h1-6H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJIEKGEOXNITQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=NC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![[3-(2-Fluoro-5-methylphenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7966380.png)


